8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione
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Overview
Description
8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione is a complex organic compound belonging to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione typically involves multi-step organic reactions. One common method includes the annulation reaction between the anion of 4-methoxy-3-oxo-1,3-dihydroisobenzofuran-1-carbonitrile and (E)-pent-3-en-2-one, followed by subsequent construction of the furan ring through allylic bromination, hydrolysis, and dehydration .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed reverse hydrogenolysis, which provides an efficient and waste-free approach for the synthesis of functionalized naphtho[2,3-b]furan-4,9-diones .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and various substituted naphthofurans.
Scientific Research Applications
8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism of action of 8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of certain enzymes involved in disease pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: A closely related compound with similar structural features and chemical properties.
Naphtho[2,3-c]thiophene-4,9-dione: Another analog with a thiophene ring instead of a furan ring, showing enhanced photovoltaic effects.
Atractylone: A natural product with a similar naphthofuran core structure.
Uniqueness
8-Methoxy-4-(2-methoxyphenyl)naphtho[2,3-c]furan-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its methoxy and phenyl groups contribute to its versatility in various chemical reactions and applications.
Properties
CAS No. |
62849-01-8 |
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Molecular Formula |
C20H14O5 |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-methoxy-9-(2-methoxyphenyl)benzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C20H14O5/c1-23-15-8-4-3-6-12(15)17-11-7-5-9-16(24-2)13(11)10-14-18(17)20(22)25-19(14)21/h3-10H,1-2H3 |
InChI Key |
OJLVJCFQPJCLGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C3C=CC=C(C3=CC4=C2C(=O)OC4=O)OC |
Origin of Product |
United States |
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